Amino-PEG4-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUZHSDZSMQOGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627909 |

Source

|

| Record name | 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663921-15-1 |

Source

|

| Record name | 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino-PEG4-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Amino-PEG4-acid

This guide provides a comprehensive technical overview of Amino-PEG4-acid, a heterobifunctional linker critical to modern drug development and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, synthesis, and versatile applications of this molecule, offering both foundational knowledge and actionable protocols.

Introduction: The Architectural Significance of this compound

This compound, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a cornerstone of advanced bioconjugate chemistry.[1][2] Its structure is elegantly designed to bridge molecules, featuring a discrete tetraethylene glycol (PEG) spacer that imparts hydrophilicity and biocompatibility.[3] This PEG linker is flanked by two distinct functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH), rendering it a versatile tool for the sequential and controlled conjugation of diverse molecular entities.[3] The enhanced water solubility and flexible nature of the PEG chain are instrumental in overcoming challenges associated with the aggregation and poor pharmacokinetics of many therapeutic molecules.[3]

The principal applications of this compound lie in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, it serves not merely as a spacer but as a critical component that influences the overall efficacy, stability, and pharmacokinetic profile of the final conjugate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₃NO₆ | [3] |

| Molecular Weight | 265.3 g/mol | [3] |

| CAS Number | 663921-15-1 | [2][3] |

| Appearance | White to off-white powder or viscous oil | |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [4] |

| Storage Conditions | -20°C, desiccated, under inert atmosphere | [3][5] |

Handling and Storage:

This compound, like many PEGylated reagents, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Proper handling is crucial to maintain its chemical integrity and reactivity. It is imperative to store the compound under desiccated conditions at -20°C and under an inert atmosphere such as argon or nitrogen.[5] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation upon opening.[5][6]

The Structure of this compound

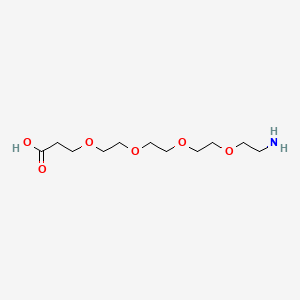

The molecular architecture of this compound is central to its function. The structure consists of a primary amine at one terminus, a carboxylic acid at the other, and a flexible chain of four repeating ethylene glycol units in between.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A representative synthetic route starting from tetraethylene glycol is outlined below.[1]

Experimental Protocol: A 7-Step Synthesis

This protocol is adapted from a published method for the synthesis of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid.[1]

Step 1: Esterification of Tetraethylene Glycol

-

React tetraethylene glycol with a suitable protected carboxylic acid (e.g., a tert-butyl ester) in the presence of an acid catalyst to form the mono-esterified product.

Step 2: Mesylation of the Terminal Hydroxyl Group

-

The remaining free hydroxyl group of the mono-esterified PEG is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

Step 3: Azide Substitution

-

The mesylated intermediate is then reacted with sodium azide (NaN₃) in a suitable solvent (e.g., DMF) to displace the mesylate and introduce an azide group.

Step 4: Reduction of the Azide to a Primary Amine

-

The azide is reduced to a primary amine. A common method is the Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation.

Step 5: Protection of the Amine (Optional but Recommended)

-

To allow for purification and prevent side reactions in the subsequent step, the newly formed amine can be protected with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

Step 6: Hydrolysis of the Ester

-

The ester group at the other terminus is hydrolyzed to yield the carboxylic acid. For a tert-butyl ester, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid).

Step 7: Final Deprotection of the Amine (if protected in Step 5)

-

If the amine was protected, the protecting group is removed to yield the final this compound product.

Purification and Characterization:

-

Purification at each step is typically performed using column chromatography on silica gel.[8]

-

The structure of the final product and intermediates is confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[1]

Bioconjugation with this compound: The EDC-NHS Coupling Workflow

The bifunctional nature of this compound allows for a two-step conjugation strategy. A common and robust method involves the activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9][10][11][12]

Caption: EDC-NHS coupling workflow for this compound.

Experimental Protocol: Two-Step EDC/NHS Coupling to a Primary Amine

This protocol provides a general framework for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine.

Materials:

-

This compound

-

Molecule with a primary amine (e.g., a protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.0

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use.

-

Activation of this compound:

-

Dissolve this compound in the Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated this compound solution to the amine-containing molecule, which has been dissolved in the Conjugation Buffer. A molar excess of the activated PEG linker is typically used.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

Purification and Characterization of this compound Conjugates

The purification of bioconjugates containing short PEG linkers can be challenging due to the subtle differences in physicochemical properties between the starting materials and the product.

Purification Strategies:

-

Size-Exclusion Chromatography (SEC): Effective for removing small molecule reagents and byproducts. However, separating unreacted protein from a mono-PEGylated protein with a short PEG linker may be difficult.[]

-

Ion-Exchange Chromatography (IEX): A powerful technique that separates molecules based on charge. The conjugation of this compound can alter the overall charge of the target molecule, enabling separation of the conjugate from the unreacted starting material.[14][15][16]

-

Hydrophobic Interaction Chromatography (HIC): Can be used if the conjugation significantly alters the hydrophobicity of the target molecule.[14]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the purification of smaller bioconjugates and for analytical characterization.[]

Analytical Characterization:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the final conjugate and determine the degree of PEGylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate, particularly for smaller molecules.[17]

-

Chromatographic and Electrophoretic Methods: SDS-PAGE, SEC, and IEX can be used to assess the purity of the conjugate and the extent of the reaction.

Troubleshooting Common Issues in Bioconjugation

Low yields or incomplete reactions are common challenges in bioconjugation. The following table provides guidance on troubleshooting these issues.

| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |

| Low or No Conjugation | - Inactive EDC/NHS due to moisture exposure.- Incorrect pH for activation or conjugation.- Presence of competing primary amines in buffers (e.g., Tris). | - Use fresh, high-quality EDC and NHS; allow reagents to warm to room temperature before opening.- Optimize the pH for both the activation (pH 4.5-6.0) and conjugation (pH 7.2-8.0) steps.- Use amine-free buffers such as MES and PBS. | [9][10][11] |

| Precipitation of Protein | - High degree of PEGylation leading to insolubility.- Unsuitable buffer conditions for protein stability. | - Reduce the molar excess of the activated PEG linker.- Ensure the protein is in a buffer that maintains its stability throughout the reaction. | [9] |

| Presence of Unreacted PEG | - Inefficient purification method. | - Optimize the purification strategy. Consider using a combination of chromatographic techniques (e.g., IEX followed by SEC). For smaller conjugates, dialysis with a low molecular weight cutoff membrane can be effective. | [9] |

Conclusion

This compound is a highly versatile and valuable tool in the field of bioconjugation and drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive groups, enables the precise construction of complex and effective therapeutic molecules. A thorough understanding of its chemical properties, synthesis, and reaction kinetics, as outlined in this guide, is essential for its successful application in the laboratory and beyond. By following best practices for handling, reaction optimization, and purification, researchers can fully leverage the potential of this compound to advance the development of next-generation therapeutics.

References

-

A New Route for the Synthesis of 1-Amino-3,6,9,12-Tetraoxapentadecan-15-Oic Acid. (2025). ResearchGate. Retrieved from [Link]

-

JenKem Technology. (2022). PEG Storage and Handling Conditions. Retrieved from [Link]

-

ResearchGate. (2020). EDC-NHS coupling not working?. Retrieved from [Link]

-

Reddit. (2022). Chromatography of PEG containing compounds. Retrieved from [Link]

-

Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]

-

National Institutes of Health. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

-

Shree Vallabh Chemical. (n.d.). Polyethylene Glycol (PEG) and Its Hygroscopic Properties: Implications for Product Formulation. Retrieved from [Link]

-

BioPharm International. (n.d.). Making Site-specific PEGylation Work. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

-

ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

-

Reagentia. (n.d.). 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid (1 x 5 g). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of proteinogenic amino acid and starch labeling by 2D NMR. Retrieved from [Link]

-

AxisPharm. (n.d.). Amino-PEG4-t-butyl ester | CAS: 581065-95-4. Retrieved from [Link]

-

Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 3. This compound, 663921-15-1 | BroadPharm [broadpharm.com]

- 4. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. shreechem.in [shreechem.in]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 14. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 17. Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The PEG4 Spacer: A Linchpin in Advanced Bioconjugate Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the sophisticated realm of bioconjugation, the seemingly simple linker that connects a biomolecule to a payload is a critical determinant of the final conjugate's success. Among the arsenal of available linker technologies, the discrete tetraethylene glycol (PEG4) spacer has risen to prominence as a foundational component in the design of cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive exploration of the multifaceted functions of the PEG4 spacer, delving into its physicochemical properties, its impact on biological performance, and practical methodologies for its implementation.

Core Principles: The Physicochemical Advantages of the PEG4 Spacer

The strategic incorporation of a PEG4 spacer into a bioconjugate's design imparts a host of beneficial properties that address common challenges in drug development.[2] These advantages are rooted in the inherent characteristics of the polyethylene glycol chain.

Enhanced Hydrophilicity and Solubility: A primary challenge in the development of bioconjugates is the often hydrophobic nature of potent therapeutic payloads, which can lead to aggregation and diminished efficacy.[1][3] The repeating ethylene glycol units of the PEG4 spacer are highly hydrophilic, significantly increasing the overall water solubility of the conjugate.[1][4] This enhanced solubility mitigates aggregation, thereby improving the stability, formulation, and handling of the bioconjugate.[1]

Reduced Immunogenicity and Improved Stability: The hydrophilic PEG4 spacer can create a hydration shell around the bioconjugate.[4][5] This "stealth" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an undesired immune response.[1][4] This protective layer also shields the conjugate from enzymatic degradation, contributing to its overall stability.[6]

Optimized Spacing and Minimized Steric Hindrance: The defined and flexible nature of the PEG4 spacer provides crucial spatial separation between the targeting moiety (e.g., an antibody) and the payload.[1] This separation is vital to prevent the payload from interfering with the binding of the antibody to its target antigen or the proper assembly of the ternary complex in PROTACs.[1] This optimal spacing can lead to improved reaction kinetics and higher conjugation efficiencies.[1]

Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic size of the bioconjugate, the PEG4 spacer can significantly influence its pharmacokinetic profile.[1][7] The increased size can reduce renal clearance, leading to a longer circulation half-life and increased overall exposure of the therapeutic in the body.[5][7] This ultimately contributes to an improved therapeutic index.[1]

Quantitative Impact of PEGylation

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. Shorter chains like PEG4 often provide a balance of beneficial properties without some of the potential drawbacks of longer PEG chains, which can sometimes lead to reduced potency.[7]

| Property | Influence of PEG4 Spacer | Rationale |

| Hydrophilicity/Solubility | Significantly Increased | The ethylene glycol units are hydrophilic, counteracting the hydrophobicity of many payloads.[1][8] |

| Aggregation Tendency | Markedly Decreased | The hydration shell created by the PEG spacer shields hydrophobic regions, preventing intermolecular interactions.[1][4] |

| Steric Hindrance | Minimized | The defined length provides optimal separation between the biomolecule and the payload, preserving biological activity.[1][7] |

| Circulation Half-Life | Generally Increased | The increased hydrodynamic radius reduces renal clearance.[1][7] |

| Immunogenicity | Potentially Reduced | The PEG chain can mask immunogenic epitopes.[4] |

Applications in Advanced Therapeutics

The versatile properties of PEG4 spacers have made them integral to the design of several cutting-edge therapeutic platforms.[8]

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG4 spacer is a cornerstone of linker technology, connecting a monoclonal antibody to a potent cytotoxic payload.[3][9] Its ability to enhance solubility is particularly crucial when working with hydrophobic drugs, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[3] The improved pharmacokinetics and reduced immunogenicity afforded by the PEG4 spacer contribute to a wider therapeutic window for the ADC.[9]

Caption: Structure of an Antibody-Drug Conjugate with a PEG4 spacer.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[10][] A PEG4 spacer within the linker enhances solubility and cell permeability, and its defined length is crucial for the optimal formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][10][12]

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Implementing PEG4 Spacers in Bioconjugation

The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups. The following protocols outline common conjugation chemistries.

Protocol for NHS-Ester-PEG4 Conjugation to Primary Amines

This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to primary amines, such as those on lysine residues of an antibody.[7]

Materials:

-

Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Linker

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer.[7] Adjust the antibody concentration to 2-10 mg/mL.[7]

-

NHS-PEG4-Linker Stock Solution Preparation: Allow the vial of the NHS-PEG4-linker to equilibrate to room temperature before opening.[7] Just prior to use, dissolve the NHS-PEG4-linker in anhydrous DMSO or DMF to a concentration of 10 mM.[7]

-

Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved NHS-PEG4-linker to the antibody solution.[7] The final concentration of the organic solvent should not exceed 10%.[7] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[7]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.[6]

-

Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy, SEC-HPLC to assess purity and aggregation, and mass spectrometry to determine the drug-to-antibody ratio (DAR).[7]

Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.

Protocol for Maleimide-PEG4 Conjugation to Sulfhydryl Groups

This protocol outlines the conjugation of a sulfhydryl-reactive PEG4 linker (e.g., Maleimide-PEG4-Payload) to cysteine residues on a protein.[7]

Materials:

-

Cysteine-containing protein

-

Reducing agent (e.g., TCEP or DTT)

-

Maleimide-PEG4-Linker

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA)

-

Quenching solution (e.g., free cysteine or N-acetylcysteine)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Reduction (if necessary): If the cysteine residues are in a disulfide bond, reduction is necessary.[7] Treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[7]

-

Maleimide-PEG4-Linker Stock Solution Preparation: Dissolve the Maleimide-PEG4-linker in anhydrous DMSO or DMF to a concentration of 10 mM.[7]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG4-linker to the (reduced) protein solution.[7] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[7]

-

Quenching: Add a quenching solution to react with any excess maleimide linker.

-

Purification: Purify the conjugate using SEC or dialysis.

-

Characterization: Analyze the final conjugate to determine purity, aggregation, and DAR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

Part 1: Core Principles and Physicochemical Profile

An In-Depth Technical Guide to Amino-PEG4-acid (CAS 663921-15-1): A Versatile Linker for Advanced Bioconjugation and Therapeutic Development

This compound, identified by CAS number 663921-15-1, is a heterobifunctional linker that has become an indispensable tool in modern drug development and bioconjugation.[1][2] It features a discrete polyethylene glycol (PEG) chain of four ethylene glycol units, terminated by a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other.[3][4] This structure provides a precisely defined, hydrophilic spacer that is leveraged to connect molecules of interest, fundamentally improving the properties of the resulting conjugate.

The monodisperse nature of the PEG4 chain (meaning it has a single, defined molecular weight rather than a distribution of chain lengths) is a critical attribute for therapeutic applications, ensuring batch-to-batch consistency and a homogenous final product, which are paramount for GMP manufacturing and clinical translation.[3] Its hydrophilicity is key to addressing one of the most common challenges in drug development: the poor aqueous solubility of complex and potent molecules.[5][6]

Physicochemical and Quality Control Data

Accurate characterization is essential to guarantee the identity, purity, and stability of the linker, ensuring reproducible results in downstream applications. A combination of spectroscopic and chromatographic techniques is employed for robust quality control.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 663921-15-1 | [8] |

| Molecular Formula | C₁₁H₂₃NO₆ | [3] |

| Molecular Weight | 265.31 g/mol | [2][8] |

| Appearance | White solid, liquid gel, or viscous liquid | [2][8] |

| Purity | Typically >95% or >98% | [3][8] |

| Solubility | Soluble in water, DMSO, DMF, and MeOH | [3][8] |

| Spacer Arm Length | 18.0 Å (16 atoms) |[1][3] |

Expert Insight: The Imperative of Analytical Rigor

As a Senior Application Scientist, I cannot overstate the importance of verifying linker quality. While the primary amine and carboxylic acid groups are the reactive handles, the PEG backbone is the workhorse for improving physicochemical properties. The absence of a strong UV chromophore in the PEG structure means standard HPLC-UV methods are insufficient for purity assessment.[9] Therefore, more universal detection methods are required.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. Due to the lack of a UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are necessary to accurately quantify the main component and any non-UV-absorbing impurities.[7][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure, ensuring the characteristic peaks of the ethylene glycol protons and terminal groups are present and correctly integrated.[7]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive confirmation of the molecular weight, verifying the identity of the linker with high accuracy.[7]

Part 2: The Chemistry of Application: Core Reaction Protocols

The utility of this compound stems from its two distinct functional groups, which can be addressed sequentially to conjugate different molecules. The following protocols outline the fundamental chemistries for utilizing each terminus.

Protocol 1: Amine Coupling via Carboxylic Acid Activation (EDC/NHS Chemistry)

This is the preferred method for conjugating the linker's carboxylic acid to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized small molecule). It is a two-step process that first activates the carboxyl group to form a semi-stable NHS ester, which then efficiently reacts with the amine.[11][12]

Causality Behind the Method: A direct, single-step coupling using only EDC can lead to self-polymerization of the this compound linker, where the amine of one molecule attacks the activated carboxyl of another.[3] The inclusion of N-hydroxysuccinimide (NHS) mitigates this by converting the highly reactive O-acylisourea intermediate into a more stable, amine-reactive NHS ester, increasing the efficiency of the desired conjugation.[11]

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Equilibrate all reagents, including the molecule to be conjugated (Molecule-NH₂), this compound, EDC, and NHS (or water-soluble Sulfo-NHS), to room temperature.

-

Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in an anhydrous solvent like DMSO or DMF immediately before use. EDC is moisture-sensitive.[13]

-

Dissolve this compound in an "Activation Buffer" (e.g., 0.1 M MES, pH 6.0).

-

Dissolve the amine-containing molecule (Molecule-NH₂) in a "Coupling Buffer" (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5). Buffers must be free of extraneous primary amines like Tris or glycine.[14]

-

-

Activation of Carboxylic Acid:

-

To the solution of this compound, add EDC and NHS from their stock solutions. A molar excess of 1.5-2.0 equivalents for each is a common starting point.[13]

-

Mix thoroughly and allow the activation to proceed for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the solution of Molecule-NH₂ to the activated linker solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5 to facilitate the nucleophilic attack of the unprotonated primary amine.[14]

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Purification:

-

Stop the reaction by adding a "Quenching Buffer" containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[14] This consumes any remaining active NHS esters.

-

Incubate for an additional 15-30 minutes.

-

Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis.[14]

-

Protocol 2: Carboxyl Coupling via Amine Terminus (NHS Ester Chemistry)

This protocol is used when the molecule to be conjugated already possesses an activated carboxylic acid, most commonly an NHS ester. The primary amine of the this compound acts as a nucleophile, attacking the NHS ester to form a stable amide bond.[15]

Causality Behind the Method: This reaction is highly selective for primary amines at a neutral to slightly basic pH.[16] The primary competitor to this reaction is the hydrolysis of the NHS ester, where water attacks the ester group. This competing reaction becomes more pronounced at higher pH values. Therefore, maintaining the pH in the optimal range of 7.2-8.5 is a critical parameter for maximizing conjugation efficiency.[14]

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve the NHS ester-activated molecule (Molecule-NHS) in an anhydrous, water-miscible organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage, as the NHS ester is moisture-sensitive.[16]

-

Dissolve this compound in an amine-free aqueous buffer (e.g., PBS, pH 7.2).

-

-

Conjugation Reaction:

-

Add the dissolved Molecule-NHS to the this compound solution. The final concentration of the organic solvent should ideally be kept below 10% to maintain the integrity of protein targets, if applicable.[16]

-

A 10- to 20-fold molar excess of the NHS ester reagent over the amount of amine is often used to drive the reaction to completion, especially when labeling proteins.[16]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[14] Reaction progress can be monitored by LC-MS.

-

-

Quenching and Purification:

-

As in the previous protocol, quench any unreacted NHS ester by adding a buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[14]

-

Incubate for 15-30 minutes.

-

Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove reaction byproducts and excess reagents.

-

Part 3: Application Spotlight I: Enhancing Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that combine the targeting ability of an antibody with the cell-killing power of a cytotoxic drug.[17][18] A major challenge in ADC development is that many potent cytotoxic payloads are highly hydrophobic.[17] Conjugating these drugs to an antibody, especially at a high drug-to-antibody ratio (DAR), can induce aggregation, reduce stability, and lead to rapid clearance from circulation, compromising both safety and efficacy.[19]

This compound is used as a component of the linker to overcome these challenges. Its hydrophilic PEG chain acts as a "solubility buffer," creating a hydration shell around the hydrophobic payload.[20]

Key Advantages in ADCs:

-

Improved Pharmacokinetics: The PEG linker increases the overall hydrophilicity of the ADC, preventing aggregation and reducing non-specific clearance, which often translates to a longer circulation half-life.[19][20]

-

Increased Drug Loading (DAR): By mitigating the hydrophobicity of the payload, PEG linkers enable the attachment of more drug molecules per antibody without causing aggregation, potentially leading to a more potent ADC.[19][20]

-

Enhanced Stability and Targeting: More soluble and stable ADCs are better able to reach tumor cells, leading to less off-target toxicity and improved on-target efficacy.[18][20]

Part 5: Handling and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of this compound.

-

Storage: The reagent should be stored at -20°C under dry conditions, preferably with a desiccant. [3]* Handling: PEG compounds are often hygroscopic (tend to absorb moisture from the air). To prevent degradation and difficulty in handling, the vial should always be allowed to equilibrate to room temperature before opening. Minimize exposure to air and restore the vial under an inert atmosphere (e.g., argon or nitrogen) if possible. [3]

Part 6: Conclusion

This compound (CAS 663921-15-1) is a powerful and versatile chemical tool that addresses fundamental challenges in the development of sophisticated therapeutics. Its well-defined, hydrophilic structure provides a rational means to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates. From enabling higher drug loading in ADCs to facilitating the critical ternary complex formation in PROTACs, this linker has proven its value across multiple modalities. The robust and well-characterized protocols for its use provide researchers, scientists, and drug development professionals with a reliable component for building the next generation of targeted therapies.

References

- Benchchem. The Role of PEG Linkers in Antibody-Drug Conjugates: A Technical Guide.

- ADC Review. PEG Linkers.

- PubMed. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

- Labinsights. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).

- Creative Biolabs. What are PEG Linkers?.

- Benchchem. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery.

- Precise PEG. Linkers in PROTACs.

- AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs.

- MedchemExpress.com. N-(Amino-PEG4)-N-Biotin-PEG4-acid | PROTAC Linker.

- Benchchem. Application Notes and Protocols: Acid-PEG4-NHS Ester in Bioconjugation.

- MedchemExpress.com. Aminooxy-PEG4-acid | PROTAC Linker.

- Benchchem. Technical Guide: N-(Amino-PEG4)-N-bis(PEG4-Boc) for Advanced Bioconjugation.

- Vector Labs. Amino-dPEG®₄-acid.

- ChemicalBook. This compound | 663921-15-1.

- PMC - NIH. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.

- Conju-Probe. This compound.

- JenKem Technology USA. PROTAC PEG Linkers.

- MedKoo. This compound | CAS# 663921-15-1 | Amino PEG Linker.

- Benchchem. A Comparative Guide to the Analytical Characterization of Acid-PEG4-S-PEG4-Acid Conjugates.

- Benchchem. The Strategic Application of Acid-PEG4-S-PEG4-Acid in PROTAC Development: A Technical Guide.

- Benchchem. Application Notes and Protocols for the Conjugation of Acid-PEG4-S-PEG4-Acid with Primary Amines.

- Biopharma PEG. NH2-PEG4-COOH, 663921-15-1, this compound.

- BroadPharm. This compound, 663921-15-1.

- Chem-Impex. Fmoc-12-amino-4,7,10-trioxadodecanoic acid.

- Lumiprobe. Bioconjugation reagents.

- Vector Labs. Amino PEG Acids.

- Chemdad. FMOC-12-AMINO-4,7,10-TRIOXADODECANOIC ACID.

- Biosynth. Fmoc-12-amino-4,7,10-trioxadodecanoic acid.

- Santa Cruz Biotechnology. Fmoc-12-amino-4,7,10-trioxadodecanoic acid | CAS 867062-95-1.

- Benchchem. Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H.

- Benchchem. Application Notes and Protocols for Bioconjugation with Tos-PEG4-acid.

- AxisPharm. Amino-PEG-Amine.

- PMC - NIH. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML).

- 如吉生物科技发展有限公司. Fmoc-12-amino-4,7,10-trioxadodecanoicacid,97%.

- P3 BioSystems. Fmoc-12-amino-4,7,10-trioxadodecanoic acid.

- Benchchem. A Comparative Guide to Analytical Methods for Characterizing Bis-PEG4-sulfonic acid and its Alternatives.

- Benchchem. Application Notes and Protocols for Boc-Aminooxy-PEG4-NH2 in Drug Delivery Systems.

- Chemrio. Fmoc-12-amino-4,7,10-trioxadodecanoic acid.

- BroadPharm. Protocol for Amino PEG Instructions for Amino PEG Reagents.

- Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.

- PMC - NIH. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes.

- BroadPharm. Protocol for PEG NHS Ester.

- SHIMADZU CORPORATION. Analytical Methods for Amino Acids.

- Creative Proteomics. Amino Acid Analysis Methods.

Sources

- 1. This compound | 663921-15-1 [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 663921-15-1 | BroadPharm [broadpharm.com]

- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 6. precisepeg.com [precisepeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. glenresearch.com [glenresearch.com]

- 16. broadpharm.com [broadpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. adcreview.com [adcreview.com]

- 20. labinsights.nl [labinsights.nl]

An In-Depth Technical Guide to Amino-PEG4-Acid: Properties, Bioconjugation, and Advanced Applications

This guide provides an in-depth exploration of Amino-PEG4-acid, a heterobifunctional linker critical to modern biopharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the molecule's properties, its central role in bioconjugation chemistry, and its application in sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind experimental protocols, ensuring a robust and validated approach to its use.

Core Characteristics of this compound

This compound, systematically named 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a monodisperse polyethylene glycol (PEG) derivative. Its structure is defined by a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a discrete four-unit PEG chain. This specific architecture imparts a unique combination of reactivity and physicochemical properties that are highly advantageous in bioconjugation.

The molecular integrity of this compound is fundamental to its function in creating homogenous bioconjugates. Unlike polydisperse PEG mixtures, its defined structure ensures batch-to-batch consistency and simplifies the characterization of the final conjugated product.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 265.31 g/mol | [3] |

| Exact Mass | 265.1525 g/mol | [3] |

| Chemical Formula | C11H23NO6 | [1][3] |

| CAS Number | 663921-15-1 | [1][3] |

| Purity | Typically >95% | [3] |

| Appearance | White solid or colorless liquid/gel | [3] |

| Solubility | Soluble in water, DMSO, DMF, MeOH | [2] |

The hydrophilic nature of the tetraethylene glycol spacer is a key feature, enhancing the aqueous solubility of otherwise hydrophobic molecules it is conjugated to.[3][4] This property is particularly crucial in drug development, as it can improve the pharmacokinetic profile of a therapeutic by preventing aggregation and reducing immunogenicity.[5]

The Cornerstone of Bioconjugation: EDC/NHS Coupling

This compound serves as a quintessential linker for covalently joining two molecules, typically a biomolecule (like an antibody or peptide) and a payload (like a small molecule drug or a fluorophore). The dual functionality of the linker allows for a controlled, step-wise conjugation process. The most common and robust method for achieving this is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

The Chemistry of Amide Bond Formation

The EDC/NHS reaction is a "zero-length" crosslinking process that forms a stable amide bond between a carboxyl group and a primary amine. The process is elegantly efficient and proceeds in two distinct, pH-dependent stages.

-

Activation of the Carboxylic Acid: EDC reacts with a carboxyl group (either on the this compound or the target molecule) to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[6]

-

Formation of a Stable NHS Ester and Amine Coupling: The O-acylisourea intermediate is unstable in aqueous solution and prone to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) intercepts this intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable ester is then efficiently attacked by a primary amine at a physiological to slightly alkaline pH (7.0-8.5), forming a stable amide bond and releasing NHS as a byproduct.[6]

Sources

Introduction: The Critical Role of Solubility for a Bifunctional Linker

An In-Depth Technical Guide to the Solubility of Amino-PEG4-acid for Researchers and Drug Development Professionals

This compound (CAS No. 663921-15-1) is a discrete polyethylene glycol (dPEG®) linker that has become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1][2] Its structure, featuring a terminal primary amine and a terminal carboxylic acid connected by a hydrophilic tetraethylene glycol spacer, allows for the covalent linkage of two different molecules.[3][4] This heterobifunctional nature is crucial for constructing complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces.

The success of any conjugation strategy heavily relies on the solubility of its components. Poor solubility can lead to reaction heterogeneity, low yields, aggregation, and complex purification processes. Understanding the solubility profile of this compound is therefore not merely a matter of physical chemistry, but a foundational requirement for reproducible and scalable success in the lab and in clinical development. This guide provides a comprehensive overview of the solubility of this compound, the underlying chemical principles, and a field-proven protocol for its experimental determination.

Physicochemical Properties and Structural Contributions to Solubility

The solubility of this compound is dictated by the interplay of its three key structural components:

-

The PEG4 Spacer: The backbone of the molecule is a tetraethylene glycol chain, which is inherently hydrophilic. The ether oxygens can form hydrogen bonds with water and other protic solvents, imparting significant water solubility.[5][]

-

The Primary Amine (-NH₂): This functional group is basic and can be protonated to form an ammonium cation (-NH₃⁺) in acidic or neutral aqueous solutions. This charge significantly enhances solubility in aqueous media.[7]

-

The Carboxylic Acid (-COOH): This acidic group can be deprotonated to form a carboxylate anion (-COO⁻) in neutral to basic solutions. Like the amine group, this charge dramatically increases aqueous solubility.

This combination of a hydrophilic chain and two ionizable end-groups makes this compound highly soluble in water and other polar solvents.[4][8] At physiological pH (~7.4), the molecule likely exists in a zwitterionic state, further contributing to its aqueous compatibility.

| Property | Value |

| CAS Number | 663921-15-1 |

| Molecular Formula | C₁₁H₂₃NO₆ |

| Molecular Weight | 265.30 g/mol |

| Appearance | White powder or liquid gel |

| Spacer Length | 16 atoms, 18.0 Å |

Quantitative and Qualitative Solubility Data

The following table summarizes the solubility of this compound in a range of common laboratory solvents. This data is compiled from technical datasheets and the general solubility characteristics of short-chain PEG compounds.

| Solvent | Solvent Type | Solubility | Source(s) |

| Water | Polar Protic | Soluble | [4][8][9] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | [10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [4][11] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | [4][11] |

| N,N-Dimethylacetamide (DMAC) | Polar Aprotic | Soluble | [4] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [5][11] |

| Chloroform | Polar Aprotic | Soluble | [10][12] |

| Methanol / Ethanol | Polar Protic | Soluble / Less Soluble | [5][10] |

| Toluene | Non-polar Aromatic | Sparingly Soluble (may require heating) | [5][10] |

| Diethyl Ether | Non-polar | Insoluble | [10] |

| Hexane | Non-polar | Insoluble | [13] |

Key Factors Influencing Solubility

The solubility values presented above are not absolute. Several experimental factors can influence the dissolution of this compound. Understanding these factors is crucial for troubleshooting and optimizing experimental conditions.

Figure 1. Key factors that modulate the solubility of this compound.

-

pH: In aqueous solutions, pH is a dominant factor. At low pH, the amine group is protonated (-NH₃⁺), and at high pH, the carboxylic acid is deprotonated (-COO⁻). Solubility is typically highest at pH values where the molecule carries a net charge and lowest near its isoelectric point (pI) where the net charge is zero.

-

Temperature: For many solids, solubility increases with temperature. Gentle heating can be used to dissolve PEG compounds in solvents where they are sparingly soluble at room temperature, such as toluene.[13]

-

Ionic Strength: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the PEG linker by competing for water molecules needed for hydration.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To ensure scientific integrity, solubility should be determined experimentally under the specific conditions of your application. The shake-flask method is a robust and reliable technique for measuring thermodynamic equilibrium solubility.[14][15]

Causality and Rationale

This protocol is designed as a self-validating system. The use of excess solute ensures that the solution reaches saturation, a prerequisite for measuring thermodynamic solubility.[14] Equilibration over an extended period (24-48 hours) at a constant temperature ensures that the system has reached a true equilibrium state. Centrifugation and filtration are critical steps to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Sources

- 1. This compound | 663921-15-1 [chemicalbook.com]

- 2. NH2-PEG4-COOH, 663921-15-1, this compound - Biopharma PEG [biochempeg.com]

- 3. This compound, 663921-15-1 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. labinsights.nl [labinsights.nl]

- 7. medkoo.com [medkoo.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. This compound CAS#: 663921-15-1 [m.chemicalbook.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. Amino-PEG4-alcohol, 86770-74-3 | BroadPharm [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Amino-PEG4-acid for Bioconjugation

Abstract

This guide provides a comprehensive technical overview of Amino-PEG4-acid, a heterobifunctional linker essential for modern bioconjugation. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, particularly focusing on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. We will explore the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into the characterization and troubleshooting of the resulting bioconjugates. The aim is to equip beginners with the foundational knowledge and practical skills necessary to successfully implement this compound in their research, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2]

Chapter 1: The Foundation: Bioconjugation & The Power of PEGylation

Bioconjugation is the science of covalently linking two or more molecules, where at least one is a biomolecule, to create a construct with combined or enhanced properties.[3] This powerful technique is the cornerstone of numerous applications, from fluorescently labeling proteins for imaging to creating complex therapeutic agents like ADCs.[3][4] The success of bioconjugation often hinges on the "linker," a molecular bridge that connects the components.[]

The Role of Poly(ethylene glycol) (PEG) Linkers

Poly(ethylene glycol), or PEG, is a synthetic polyether compound widely employed in pharmaceuticals and biotechnology.[][6] When used as a linker—a process known as PEGylation—it imparts several highly desirable characteristics to the final conjugate:[7][8]

-

Enhanced Solubility: PEG is highly hydrophilic, which can significantly improve the water solubility of hydrophobic drugs or proteins, making them more suitable for administration.[4][][6]

-

Reduced Immunogenicity: The PEG chain can act as a shield, masking the biomolecule from the host's immune system and reducing the risk of an unwanted immune response.[4][][6]

-

Improved Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, thereby prolonging its circulation time in the bloodstream.[6][7][9] This leads to a longer half-life and potentially more effective therapeutic action.[]

-

Increased Stability: PEG linkers can protect conjugated proteins or enzymes from proteolytic degradation, enhancing their stability.[4][6]

Chapter 2: A Closer Look at this compound

This compound is a specific type of PEG linker that is "heterobifunctional," meaning it has two different reactive groups at its ends: a primary amine (-NH2) and a carboxylic acid (-COOH).[2] The "4" in its name signifies a discrete chain length of four repeating ethylene glycol units.[1] This precise length is a key advantage over polydisperse PEGs, as it ensures uniformity in the final conjugate, which is a critical factor for therapeutic applications and regulatory approval.[10]

| Property | Value | Source |

| Chemical Formula | C11H23NO6 | [2][11] |

| Molecular Weight | 265.31 g/mol | [2][12] |

| CAS Number | 663921-15-1 | [2][12][13] |

| Spacer Arm Length | ~18.0 Å (16 atoms) | [13][14] |

| Appearance | Liquid gel or viscous oil | [2][15] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [12][14][15] |

This dual functionality allows for a controlled, stepwise conjugation strategy. For example, the carboxylic acid can be activated to react with a primary amine on a protein, and the linker's amine group can then be used to attach a second molecule, such as a small molecule drug.[2]

Caption: Chemical structure of this compound.

Chapter 3: The Core Chemistry: EDC/NHS-Mediated Amide Bond Formation

The most common method for conjugating this compound to a biomolecule is through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, with EDC being the most popular water-soluble carbodiimide crosslinker.[16][17]

The reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) of the this compound to form a highly reactive O-acylisourea intermediate.[16][18][19] This intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the original carboxyl group.

-

Nucleophilic Attack by the Amine: The O-acylisourea intermediate can then react with a primary amine (-NH2), such as those on the side chains of lysine residues or the N-terminus of a protein, to form a stable amide bond.[16][20]

To improve the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[19] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[19] This semi-stable intermediate is less susceptible to hydrolysis and reacts more efficiently with primary amines to form the desired amide bond.[19][20]

Caption: Mechanism of EDC/NHS activation for amide bond formation.

Critical Factor: The Role of pH

The pH of the reaction buffer is a critical parameter that must be carefully controlled for successful EDC/NHS chemistry.[21]

-

Activation Step (pH 4.5 - 6.0): The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment.[22][23][24] A buffer like MES (2-(N-morpholino)ethanesulfonic acid) is commonly used for this step.[23][25]

-

Coupling Step (pH 7.2 - 8.5): The reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly alkaline pH.[26][27] At this pH, the primary amines are deprotonated and thus more nucleophilic. However, the hydrolysis of the NHS ester also increases at higher pH values.[23][28] A pH of 7.2-7.5 is often a good compromise.[23][24]

Chapter 4: A Practical Guide: Protocols for Bioconjugation

The following is a generalized two-step protocol for conjugating the carboxylic acid of this compound to a protein containing primary amines.

Scientist's Note: A two-step protocol is generally preferred as it minimizes the risk of protein-protein crosslinking, which can occur if the protein also contains accessible carboxyl groups.[19]

Required Materials:

-

This compound

-

Protein to be conjugated

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns

Caption: General experimental workflow for bioconjugation.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Activation of this compound:

-

Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).

-

Add a molar excess of EDC and Sulfo-NHS to the linker solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the linker.[24]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[18]

-

-

Conjugation to the Protein:

-

Dissolve the protein in the Coupling Buffer.

-

Immediately add the activated linker solution to the protein solution. The optimal molar ratio of linker to protein must be determined empirically for each specific application but can range from 1:1 to 10:1 (linker:protein).[18]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[18][25]

-

-

Quenching the Reaction:

-

Purification:

-

Remove excess reagents and reaction byproducts by purifying the conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis.

-

Chapter 5: Confirming Success: Characterization of the Conjugate

After the conjugation reaction, it is crucial to characterize the product to confirm that the reaction was successful and to determine the degree of PEGylation.[29] A multi-faceted analytical approach is often required.[29]

| Technique | Information Provided | Expected Outcome for Successful Conjugation |

| SDS-PAGE | Change in molecular weight | A band shift to a higher molecular weight corresponding to the addition of one or more PEG linkers. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise molecular weight of the conjugate | Confirms the exact mass of the conjugate, allowing for the determination of the number of attached PEG linkers.[7][30] |

| HPLC (e.g., SEC, RP-HPLC) | Purity and separation of conjugate species | Separation of the PEGylated protein from the unreacted protein and reagents. Can sometimes resolve species with different degrees of PEGylation.[31] |

| UV-Vis Spectroscopy | Protein concentration and presence of chromophores | Used to quantify the protein concentration and can indicate conjugation if the attached molecule has a unique absorbance spectrum. |

Chapter 6: Field Notes: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conjugation Yield | - Inactive EDC/NHS (hydrolyzed).- Incorrect pH for activation or coupling.- Competing nucleophiles in the buffer (e.g., Tris, glycine).[24]- Insufficient reaction time or temperature.[27] | - Use fresh, high-quality reagents.[27]- Verify the pH of all buffers before use.[23]- Use non-amine, non-carboxylate buffers (e.g., MES, PBS, HEPES).- Increase reaction time or temperature, being mindful of protein stability.[27] |

| Protein Aggregation/Precipitation | - Reaction pH is too close to the protein's isoelectric point (pI).[23]- High protein concentration.- Hydrophobicity of the attached molecule. | - Adjust the reaction pH to be at least 1-2 units away from the protein's pI.[23]- Reduce the protein concentration during the reaction.[32]- If conjugating a hydrophobic molecule, consider using a more hydrophilic PEG linker. |

| High Degree of Polydispersity | - High molar excess of the PEG linker.- Long reaction time. | - Perform a titration of the PEG:protein molar ratio to find the optimal balance.[32]- Monitor the reaction over time to determine the point at which the desired product is maximized.[32] |

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its defined length, dual functionality, and the advantageous properties conferred by the PEG spacer make it an ideal choice for a wide range of bioconjugation applications. By understanding the core principles of EDC/NHS chemistry, carefully controlling reaction parameters like pH, and employing robust characterization techniques, even beginners can confidently and successfully utilize this linker to create novel and impactful bioconjugates.

References

-

PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks. [Link]

-

Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

-

What are PEG Linkers?. Creative Biolabs. [Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]

-

PEG Linkers. ADC Review. [Link]

-

EDC/NHS activation of a surface?. ResearchGate. [Link]

-

Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (NIH). [Link]

-

Chemical Reactivity of Crosslinkers. Creative Biolabs. [Link]

-

Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications. [Link]

-

This compound | C11H23NO6. PubChem. [Link]

-

NHS / sulfo-NHS. Interchim. [Link]

-

Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. G-Biosciences. [Link]

-

Peptide and protein PEGylation: a review of problems and solutions. Creative PEGWorks. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 9. adcreview.com [adcreview.com]

- 10. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 11. This compound | C11H23NO6 | CID 22731902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. This compound | 663921-15-1 [chemicalbook.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 17. info2.gbiosciences.com [info2.gbiosciences.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 20. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. echemi.com [echemi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. interchim.fr [interchim.fr]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 31. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Amino-PEG4-acid: The Unseen Architect in Modern Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of advanced drug development, particularly in fields like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is a component of paramount importance. It is not merely a spacer but a critical determinant of a drug's efficacy, stability, and pharmacokinetic profile. Among the diverse linker technologies, discrete Polyethylene Glycol (PEG) linkers have risen to prominence. This guide provides an in-depth exploration of a cornerstone of this class: Amino-PEG4-acid. We will delve into the historical context of its development, detail its core synthesis methodologies with field-proven insights, and discuss its critical role in shaping the future of targeted therapies.

The Genesis of a Superior Linker: From Polydispersity to Precision

The journey of PEGylation in pharmaceuticals began with polydisperse PEGs—mixtures of polymers with varying chain lengths.[1] While effective in increasing the hydrodynamic volume and solubility of drugs, this heterogeneity presented significant challenges in manufacturing, characterization, and regulatory approval, leading to batch-to-batch variability.[1][2] The scientific community recognized a pressing need for precision.

This led to the "discovery" or, more accurately, the chemical innovation of discrete PEG (dPEG®) linkers. These are not mixtures but single molecular entities with a precisely defined number of ethylene glycol units.[1][3] this compound, with its four ethylene glycol units flanked by an amine and a carboxylic acid, represents a highly versatile and widely adopted example of this innovation. Its monodispersity ensures the production of well-defined, homogeneous conjugates, which is a critical factor for establishing clear structure-activity relationships and achieving consistent clinical performance.[1][4]

The key advantages conferred by a discrete linker like this compound are numerous:

-

Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of conjugated molecules, a crucial feature for hydrophobic payloads or large protein constructs.[5][6]

-

Improved Pharmacokinetics: PEGylation is well-known to increase the in-vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[5]

-

Precise Spatial Control: The defined length of the PEG4 chain (approximately 18.0 Å) allows for exact control over the distance between two conjugated moieties, which is vital for optimizing the efficacy of complex systems like PROTACs.[1][7]

-

Biocompatibility and Low Immunogenicity: PEG is a non-toxic and non-immunogenic polymer, making it an ideal component for therapeutic agents.[5]

These features have established this compound and its derivatives as indispensable tools in the design of next-generation drugs.[8][9]

Core Synthesis Strategy: A Modular and Controlled Approach

The synthesis of a heterobifunctional linker like this compound requires a carefully planned strategy involving orthogonal protecting groups. This ensures that the amine and carboxylic acid termini can be manipulated independently without interfering with each other. A common and robust synthetic route starts from tetraethylene glycol.

The causality behind this experimental choice is modularity and control. By starting with the core PEG chain, chemists can install functional groups on either end, protected by groups that can be removed under different conditions. The tert-butyloxycarbonyl (Boc) group is a frequent choice for protecting the amine, as it is stable to a wide range of conditions but can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA).[10][11] The carboxylic acid is often generated from a terminal alcohol and protected as an ester if necessary.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized, multi-step synthesis of a protected this compound derivative, highlighting the key transformations.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Boc-NH-PEG4-COOH Synthesis

This protocol provides a representative, self-validating methodology for synthesizing Boc-protected this compound, a common precursor for further conjugation.

Materials & Reagents:

-

Tetraethylene glycol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN3)

-

Jones reagent (CrO3 in H2SO4) or TEMPO/bleach

-

Palladium on carbon (Pd/C, 10%)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetone, Dioxane, Ethyl Acetate, Hexanes

-

Saturated sodium bicarbonate solution, Brine

Step-by-Step Methodology:

-

Monotosylation of Tetraethylene Glycol:

-

Dissolve tetraethylene glycol (1.0 eq) in anhydrous DCM at 0 °C.

-

Add TEA (1.1 eq) followed by the dropwise addition of MsCl (1.0 eq) in DCM.

-

Stir at 0 °C for 2 hours, then at room temperature overnight.

-

Causality: Using one equivalent of the sulfonylating agent under controlled temperature favors the formation of the mono-substituted product over the di-substituted byproduct.

-

Workup: Wash the reaction mixture with water, brine, dry over Na2SO4, and concentrate under reduced pressure. Purify by flash column chromatography.

-

-

Azide Formation:

-

Dissolve the purified monotosylate (1.0 eq) in DMF.

-

Add sodium azide (NaN3, 3.0 eq) and heat the mixture to 80 °C for 6 hours.

-

Causality: This is a classic SN2 reaction. DMF is an excellent polar aprotic solvent for this transformation, and heating increases the reaction rate. A molar excess of NaN3 drives the reaction to completion.

-

Workup: Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layers with brine, dry, and concentrate. The resulting azido-alcohol is often pure enough for the next step.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the azido-alcohol (1.0 eq) in acetone at 0 °C.

-

Slowly add Jones reagent until a persistent orange color is observed. Stir for 4 hours.

-

Causality: Jones oxidation is a strong oxidizing agent capable of converting a primary alcohol directly to a carboxylic acid. The azide group is stable under these conditions.

-

Workup: Quench the reaction with isopropanol. Filter the mixture, neutralize with saturated NaHCO3, and extract the aqueous phase with ethyl acetate. Acidify the aqueous layer with HCl and extract the product with DCM. Dry and concentrate to yield the azido-acid.

-

-

Azide Reduction and Boc Protection:

-

Dissolve the azido-acid (1.0 eq) in a solvent like dioxane or methanol.

-

Add Boc2O (1.2 eq) and 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) overnight.

-

Causality: The hydrogenation simultaneously reduces the azide to a primary amine and the in-situ amine is immediately protected by the Boc2O present in the reaction mixture. This one-pot procedure is highly efficient.

-

Workup: Filter the reaction through Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify by flash column chromatography to yield the final product, Boc-NH-PEG4-COOH.[11]

-

Trustworthiness Through Characterization: A Self-Validating System

A protocol's trustworthiness is established by rigorous analytical validation of the final product. A multi-faceted approach is required to confirm the identity, purity, and stability of this compound derivatives.[12]

Key Analytical Techniques

| Technique | Purpose | Expected Observations for Boc-NH-PEG4-COOH |

| ¹H NMR Spectroscopy | Structural Elucidation & Purity | - Characteristic broad singlet for the Boc group (~1.4 ppm).- Multiplets for the PEG backbone protons (~3.6 ppm).- Signals corresponding to the protons adjacent to the amide and acid groups.[12][13] |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | - Resonances confirming the carbonyls of the Boc and acid groups.- Signature peak for the PEG backbone carbons (~70 ppm).[14] |

| Mass Spectrometry (MS) | Molecular Weight Verification | - ESI-MS should show the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the exact molecular weight of the product (C16H31NO8, MW: 365.42).[11][13] |

| HPLC | Purity Assessment | - A reverse-phase HPLC method should show a single major peak, allowing for quantification of purity (typically >95%).[12] |

The combination of these techniques provides unambiguous confirmation of the product's structure and purity, ensuring its reliability for downstream applications in drug development.[13][15][16][17]

Application in Advanced Therapeutics: The PROTAC Case Study

This compound is a quintessential linker in the synthesis of PROTACs.[6][9] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.[18][19]

The linker's role is not passive; its length, flexibility, and solubility are critical for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[18][20] this compound provides the necessary hydrophilicity to overcome the often-poor solubility of the two ligands, while its specific length can be the deciding factor in a PROTAC's efficacy.[6]

Logical Workflow for PROTAC Synthesis

The bifunctional nature of this compound allows for a stepwise, controlled assembly of the PROTAC molecule.

Caption: Stepwise assembly of a PROTAC using a protected this compound linker.

This logical flow, enabled by the linker's orthogonal functionalities, is central to modern medicinal chemistry and highlights the indispensable nature of well-designed chemical tools like this compound.

Conclusion